Meridianin D
Overview
Description
Meridianin D is a natural product belonging to the family of indole alkaloids. These compounds are derived from Antarctic tunicates, specifically from the species Aplidium meridianum. This compound has garnered significant interest due to its diverse pharmacological activities, including antibacterial, anticancer, and anti-neurodegenerative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meridianin D typically involves the construction of its indole and pyrimidine moieties. One common method starts with the corresponding indolyl boronic acid, which undergoes a Suzuki coupling reaction with 4-chloropyrimidine to yield the protected meridianin . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in academic research can be adapted for industrial purposes. These methods would likely involve optimizing reaction conditions to increase yield and reduce costs, as well as ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Meridianin D undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the indole ring, enhancing its biological activity.
Reduction: Reduction reactions can modify the pyrimidine moiety, potentially altering its pharmacological properties.
Substitution: Halogenation and other substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Mechanism of Action
Meridianin D exerts its effects primarily through the inhibition of protein kinases. These enzymes play crucial roles in various cellular processes, including cell division and apoptosis. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to disrupt biofilm formation in bacteria, enhancing the efficacy of antibiotic treatments .
Comparison with Similar Compounds
Meridianin D is part of a family of compounds known as meridianins, which also includes Meridianin A, B, C, E, F, G, and H. These compounds share a similar indole-pyrimidine structure but differ in their substitution patterns. Compared to its analogues, this compound has shown unique biofilm-inhibiting properties and a distinct profile of kinase inhibition .
List of Similar Compounds
- Meridianin A
- Meridianin B
- Meridianin C
- Meridianin E
- Meridianin F
- Meridianin G
- Meridianin H
This compound stands out due to its specific combination of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(6-bromo-1H-indol-3-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-7-1-2-8-9(6-16-11(8)5-7)10-3-4-15-12(14)17-10/h1-6,16H,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYLWZBNRFLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328011 | |
Record name | Meridianin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213473-01-9 | |
Record name | 4-(6-Bromo-1H-indol-3-yl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213473-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meridianin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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